N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl](phenyl)methanesulfonamide
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Overview
Description
N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide is a synthetic organic compound with the molecular formula C20H22N2O2S and a molecular weight of 354.5 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups, a benzyl group, and a methanesulfonamide group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound’s primary targets are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions . The molecular docking investigation revealed that the compound binds to the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways . The inhibition of Enoyl ACP Reductase disrupts the elongation cycle of fatty acid synthesis, affecting the integrity of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids .
Result of Action
The compound exhibits appreciable action against DHFR and Enoyl ACP Reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties . These results suggest that the compound could have potential therapeutic applications in treating bacterial and tubercular infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using a Friedel-Crafts alkylation reaction.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methanesulfonamide Group: Finally, the methanesulfonamide group is attached through a sulfonation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methanesulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The products vary depending on the nucleophile used, but common products include substituted benzyl derivatives and sulfonamides.
Scientific Research Applications
N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide: A compound with similar structural features but different functional groups.
N-(2-Chloro-5-((3-chlorobenzyl)carbamoyl)phenyl)-7-hydroxy-2-methoxypyrido[2,3-d]pyrimidine-6-carboxamide: Another structurally related compound with distinct biological activities.
Uniqueness
N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-16-12-13-17(2)22(16)20-11-7-6-10-19(20)14-21-25(23,24)15-18-8-4-3-5-9-18/h3-13,21H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCHUKSYPZCJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2CNS(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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